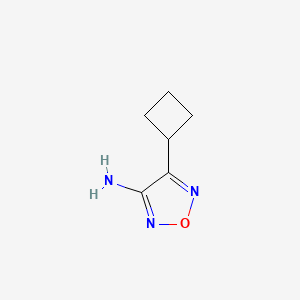
tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a methylsulfonyl group, and an allyl group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate . This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc (II) triflate, followed by trapping of the isocyanate derivative to yield the desired product .
Industrial Production Methods: In industrial settings, the production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate as a key reagent. The reaction is typically carried out under anhydrous conditions to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: NaOCH3, LiAlH4
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with H2/Ni can produce amines .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it helps to protect the amino group during various reaction steps .
Biology and Medicine: The compound is also used in the synthesis of biologically active molecules, including pharmaceuticals. Its ability to form stable carbamate linkages makes it valuable in the design of enzyme inhibitors and other therapeutic agents .
Industry: In industrial applications, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it a versatile intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate involves the formation of stable carbamate linkages. These linkages are resistant to hydrolysis under physiological conditions, making the compound useful as a protecting group in peptide synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate used in similar applications.
Carboxybenzyl (CBz) carbamate: Another protecting group for amines, removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis, removed with an amine base.
Uniqueness: tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate is unique due to the presence of the methylsulfonyl and allyl groups, which provide additional reactivity and versatility in chemical synthesis. This makes it particularly valuable in the synthesis of complex molecules and biologically active compounds .
Propriétés
Formule moléculaire |
C9H17NO4S |
|---|---|
Poids moléculaire |
235.30 g/mol |
Nom IUPAC |
tert-butyl N-[(E)-3-methylsulfonylprop-2-enyl]carbamate |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(11)10-6-5-7-15(4,12)13/h5,7H,6H2,1-4H3,(H,10,11)/b7-5+ |
Clé InChI |
DFXMOFQFGNFDGT-FNORWQNLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC/C=C/S(=O)(=O)C |
SMILES canonique |
CC(C)(C)OC(=O)NCC=CS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



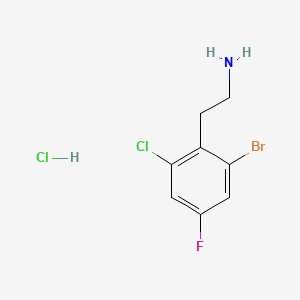
![[1,2,4]Triazolo[4,3-a]pyridin-5-amine](/img/structure/B13455977.png)

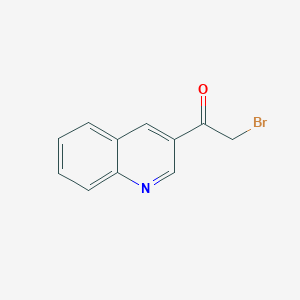
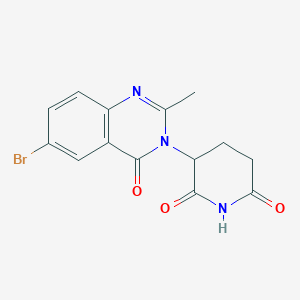
![[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid](/img/structure/B13456000.png)
![2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B13456006.png)

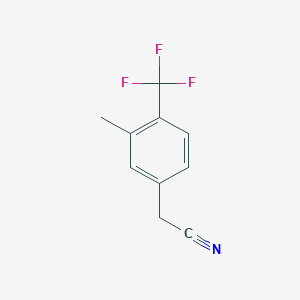
![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13456018.png)
![1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13456028.png)
![Tert-butyl2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-1-carboxylate](/img/structure/B13456031.png)
